Cas no 2679812-12-3 ((1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid)

(1R,5S)-6-(2,2,2-Trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a chiral bicyclic compound featuring a trifluoroacetyl group and a carboxylic acid functionality. Its rigid azabicyclo[3.2.1]octane scaffold provides structural stability, while the trifluoroacetyl moiety enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The stereospecific (1R,5S) configuration ensures precise chirality, critical for applications in asymmetric synthesis and drug development. The carboxylic acid group offers further derivatization potential, enabling the formation of amides, esters, or other functionalized derivatives. This compound is particularly useful in the preparation of bioactive molecules, where its unique structural and electronic properties contribute to enhanced binding affinity and metabolic stability.
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid structure
2679812-12-3 structure
Product name:(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid
CAS No:2679812-12-3
MF:C10H12F3NO3
Molecular Weight:251.202393531799
CID:5652159
PubChem ID:165920209

(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
    • 2679812-12-3
    • EN300-28278776
    • (1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid
    • インチ: 1S/C10H12F3NO3/c11-10(12,13)7(15)14-5-6-2-1-3-9(14,4-6)8(16)17/h6H,1-5H2,(H,16,17)/t6-,9+/m1/s1
    • InChIKey: NNAUPBFGYVUKRQ-MUWHJKNJSA-N
    • SMILES: FC(C(N1C[C@@H]2CCC[C@@]1(C(=O)O)C2)=O)(F)F

計算された属性

  • 精确分子量: 251.07692773g/mol
  • 同位素质量: 251.07692773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 368
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 57.6Ų

(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28278776-10.0g
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
2679812-12-3 95.0%
10.0g
$5528.0 2025-03-19
Enamine
EN300-28278776-0.1g
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
2679812-12-3 95.0%
0.1g
$1131.0 2025-03-19
Enamine
EN300-28278776-2.5g
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
2679812-12-3 95.0%
2.5g
$2520.0 2025-03-19
Enamine
EN300-28278776-1.0g
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
2679812-12-3 95.0%
1.0g
$1286.0 2025-03-19
Enamine
EN300-28278776-0.25g
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
2679812-12-3 95.0%
0.25g
$1183.0 2025-03-19
Enamine
EN300-28278776-5g
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
2679812-12-3
5g
$3728.0 2023-09-09
Enamine
EN300-28278776-0.5g
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
2679812-12-3 95.0%
0.5g
$1234.0 2025-03-19
Enamine
EN300-28278776-5.0g
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
2679812-12-3 95.0%
5.0g
$3728.0 2025-03-19
Enamine
EN300-28278776-0.05g
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
2679812-12-3 95.0%
0.05g
$1080.0 2025-03-19
Enamine
EN300-28278776-1g
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
2679812-12-3
1g
$1286.0 2023-09-09

(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid 関連文献

(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acidに関する追加情報

Exploring the Potential of (1R,5S)-6-(2,2,2-Trifluoroacetyl)-6-Azabicyclo[3.2.1]octane-5-Carboxylic Acid: A Comprehensive Overview

The compound (1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS No: 267981-12-3) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of bicyclic compounds, which are known for their unique structural properties and versatility in chemical reactions. The presence of a trifluoroacetyl group adds to its complexity and functionality, making it a subject of interest in both academic research and industrial development.

Recent studies have highlighted the importance of bicyclic compounds in drug discovery and materials science. The azabicyclo[3.2.1]octane framework is particularly notable for its rigid structure and ability to form stable complexes with other molecules. This property makes it a valuable component in the synthesis of advanced materials and bioactive compounds. The trifluoroacetyl group, on the other hand, introduces fluorine atoms into the molecule, enhancing its electronic properties and reactivity.

One of the most promising applications of this compound lies in its potential use as a precursor in organic synthesis. The carboxylic acid functional group allows for a wide range of chemical transformations, including esterification, amidation, and coupling reactions. These reactions are crucial in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Moreover, the stereochemistry of the compound (specifically the (1R,5S) configuration) plays a critical role in determining its biological activity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like this one with unprecedented accuracy. By using molecular modeling techniques, scientists can simulate how this compound interacts with other molecules at the atomic level. This has led to breakthroughs in understanding its potential as a catalyst or as a building block for more complex structures.

In addition to its synthetic applications, this compound has shown promise in biological systems. Its unique structure allows it to bind selectively to certain proteins or enzymes, making it a candidate for drug design. For instance, studies have suggested that derivatives of this compound could be used as inhibitors for specific enzymatic pathways involved in diseases such as cancer or neurodegenerative disorders.

The synthesis of (1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves a multi-step process that combines principles from organic chemistry and stereochemistry. Key steps include the formation of the bicyclic framework through ring-closing reactions and the introduction of the trifluoroacetyl group via acylation reactions. The stereochemical outcome is carefully controlled to ensure high enantiomeric purity.

As industries increasingly seek sustainable and efficient chemical processes, compounds like this one are becoming essential tools for innovation. Their ability to participate in a wide range of chemical transformations while maintaining structural integrity makes them invaluable in both laboratory research and large-scale production environments.

In conclusion, (1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid represents a fascinating intersection of chemistry and biology. With ongoing advancements in synthetic methods and computational modeling techniques

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